

Propargyl-PEG17-methane: A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl-PEG17-methane*

Cat. No.: *B3116499*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Propargyl-PEG17-methane**, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Chemical Identity and Properties

Propargyl-PEG17-methane is a polyethylene glycol (PEG) derivative characterized by a terminal propargyl group (an alkyne) and, typically, a methoxy-capped terminus, giving rise to the "methane" nomenclature in some supplier catalogues. The PEG17 chain consists of 17 repeating ethylene glycol units, which imparts hydrophilicity to the molecule. This increased water solubility is a critical attribute, often enhancing the pharmacokinetic properties of the final bioconjugate.^[1]

Two primary CAS numbers are associated with this compound, reflecting minor variations in nomenclature or supplier-specific registrations:

- 146185-77-5 (often listed as m-PEG17-propargyl)^{[1][2]}
- 2169967-47-7 (often listed as **Propargyl-PEG17-methane**)^{[3][4]}

Table 1: Chemical Identifiers for **Propargyl-PEG17-methane**

Identifier	Value
CAS Number	146185-77-5 or 2169967-47-7[1][2][3][4]
Molecular Formula	C ₃₆ H ₇₀ O ₁₇ [4]
Molecular Weight	Approximately 774.93 g/mol [4]

Table 2: Physicochemical and Handling Properties of **Propargyl-PEG17-methane**

Property	Value/Recommendation
Appearance	White to off-white solid or viscous oil
Purity	Typically >95%
Solubility	Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM)
Storage Conditions	Store at -20°C for long-term stability[1]

Core Functionality and Applications

The primary utility of **Propargyl-PEG17-methane** lies in its terminal propargyl group, which serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3] This highly efficient and specific reaction allows for the covalent ligation of the PEG linker to a molecule bearing an azide functional group, forming a stable triazole linkage.[1][2]

The hydrophilic PEG spacer offers several advantages in bioconjugation:

- **Enhanced Solubility:** Improves the aqueous solubility of hydrophobic molecules.
- **Improved Pharmacokinetics:** The PEG chain can increase the hydrodynamic radius of a therapeutic, reducing renal clearance and extending its circulation half-life.

- **Reduced Immunogenicity:** Can shield the conjugated molecule from the host's immune system.
- **Flexible Spacer:** The PEG chain provides a flexible connection between two conjugated molecules, which can be critical for maintaining the biological activity of each component.

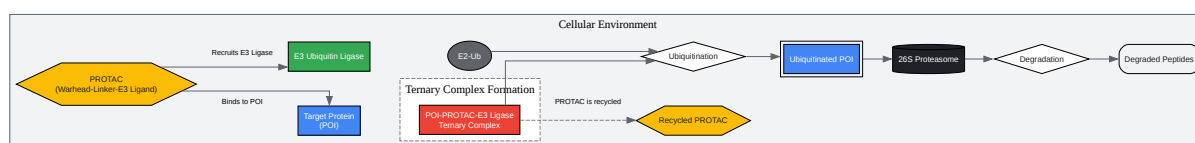
Application in PROTAC Development

A prominent application of **Propargyl-PEG17-methane** is in the synthesis of PROTACs.[3][5] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[3] A PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]

Propargyl-PEG17-methane is an ideal candidate for the linker component. Its length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC, highlighting the role of the linker in facilitating the targeted degradation of a protein of interest (POI).



[Click to download full resolution via product page](#)

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating **Propargyl-PEG17-methane** to an azide-containing molecule.

Materials:

- **Propargyl-PEG17-methane**
- Azide-functionalized molecule (e.g., a protein, peptide, or small molecule)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
- Phosphate-buffered saline (PBS) or other suitable buffer
- Anhydrous DMSO or DMF

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Propargyl-PEG17-methane** in anhydrous DMSO.
 - Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
 - Prepare a 50 mM stock solution of CuSO_4 in water.

- Prepare a 250 mM stock solution of THPTA in water.
- Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in buffer.
 - Add **Propargyl-PEG17-methane** to the reaction mixture (typically 1.5-3 equivalents relative to the azide).
 - Prepare a premix of CuSO₄ and THPTA by adding 1 equivalent of CuSO₄ to 5 equivalents of THPTA.
 - Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.5-1 mM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
- Reaction Conditions:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.
 - Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or SDS-PAGE for protein conjugations).
- Purification:
 - Upon completion, the reaction mixture can be purified to remove excess reagents and byproducts.
 - For protein conjugates, size-exclusion chromatography (SEC) or dialysis are common purification methods.

- For small molecule conjugates, purification can be achieved by preparative HPLC or flash column chromatography.

Characterization of the Conjugate

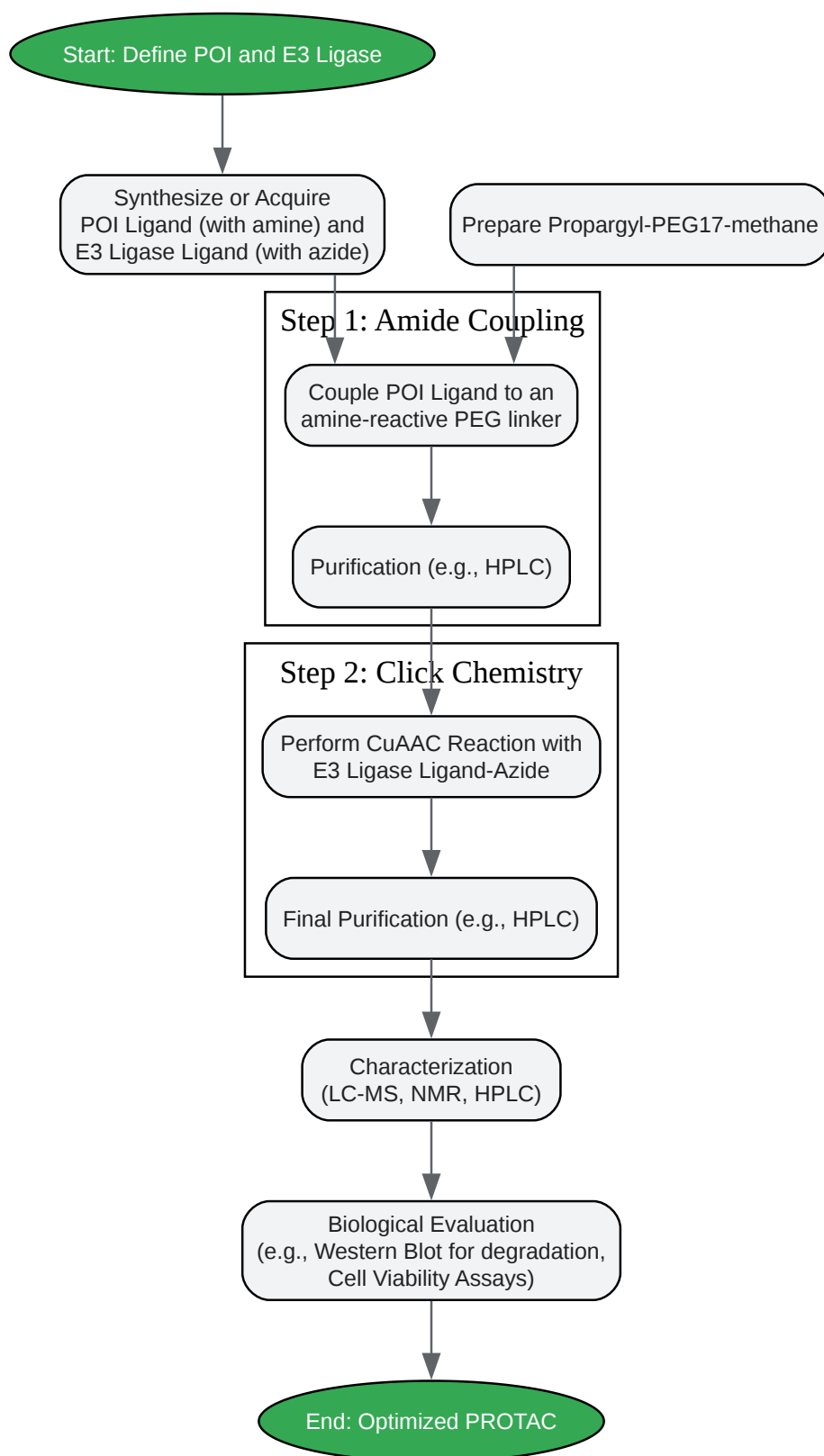
The successful conjugation should be confirmed by appropriate analytical techniques.

Table 3: Analytical Techniques for Characterization

Technique	Purpose
LC-MS	To confirm the molecular weight of the final conjugate.
¹ H NMR	To verify the formation of the triazole ring and the presence of the PEG chain.
SDS-PAGE	For protein conjugates, to visualize the increase in molecular weight upon PEGylation.
HPLC	To assess the purity of the final conjugate.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines a typical workflow for the synthesis of a PROTAC using **Propargyl-PEG17-methane** as a linker.



[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis and evaluation of a PROTAC.

Supplier Information

Propargyl-PEG17-methane and its variants are available from a number of chemical suppliers specializing in PEG linkers and reagents for bioconjugation.

Table 4: Representative Suppliers

Supplier	Product Name Example
BroadPharm	m-PEG17-propargyl[1]
MedChemExpress	Propargyl-PEG17-methane[3][4]
Sigma-Aldrich	Propargyl-PEG17-methane[3]
Chemsrsc	Propargyl-PEG17-methane[2]
TargetMol	Propargyl-PEG17-methane

Note: Availability and product nomenclature may vary. It is recommended to search by CAS number for the most accurate results.

Conclusion

Propargyl-PEG17-methane is a versatile and valuable tool for researchers in drug development and chemical biology. Its well-defined structure, hydrophilic properties, and reactivity in "click" chemistry make it an excellent choice for a linker in the construction of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. The information and protocols provided in this guide are intended to serve as a comprehensive resource to facilitate the successful application of this reagent in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Propargyl-PEG17-methane: A Technical Guide for Advanced Bioconjugation and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3116499#propargyl-peg17-methane-cas-number-and-supplier-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com